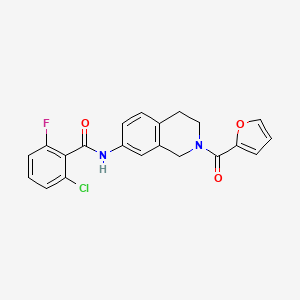
2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H16ClFN2O3 and its molecular weight is 398.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound characterized by a unique molecular structure that includes a chlorinated and fluorinated benzamide moiety, a furan-2-carbonyl group, and a tetrahydroisoquinoline scaffold. This combination of functional groups lends itself to various biological activities, making it a subject of interest in medicinal chemistry and drug development.
Molecular Structure
The molecular formula for this compound is C21H16ClFN2O3, with a molecular weight of approximately 398.82 g/mol. The structural complexity is illustrated in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClFN2O3 |
| Molecular Weight | 398.82 g/mol |
| CAS Number | 955685-05-9 |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or alter signal transduction pathways through binding to these targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potential against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in some derivatives . This suggests that the compound may possess similar anti-tubercular activity.
Cytotoxicity
Evaluations of cytotoxicity on human embryonic kidney cells (HEK-293) have shown that certain derivatives exhibit low toxicity levels, indicating their potential as safe therapeutic agents . The cytotoxicity profile is critical for assessing the viability of these compounds in clinical applications.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step synthetic routes including Friedel-Crafts acylation and cyclization reactions. These synthetic strategies are essential for producing the compound in sufficient yields for biological evaluation.
Docking Studies
Molecular docking studies have been conducted to explore the interactions between this compound and its biological targets. These studies provide insights into how the compound binds at the molecular level and can inform further modifications to enhance its efficacy .
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3/c22-16-3-1-4-17(23)19(16)20(26)24-15-7-6-13-8-9-25(12-14(13)11-15)21(27)18-5-2-10-28-18/h1-7,10-11H,8-9,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIFTVCGAITZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














